Cas no 433305-82-9 (4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate)

4-Bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate is a specialized organic compound featuring a brominated phenyl core conjugated with a thiophene-acrylate moiety and a furan carboxylate ester. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of heterocyclic frameworks and functional materials. The presence of both electron-rich (thiophene, furan) and electron-withdrawing (bromo, acrylate) groups enhances its utility in cross-coupling reactions and polymer synthesis. Its well-defined stereochemistry (E-configuration) ensures consistent performance in applications requiring precise molecular architecture. Suitable for research in pharmaceuticals, agrochemicals, and optoelectronics, this compound offers versatility in designing advanced intermediates.
4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate structure
433305-82-9 structure
Product Name:4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate
CAS No:433305-82-9
MF:C18H11BrO4S
MW:403.246543169022
CID:5762723
PubChem ID:5734604
Update Time:2025-05-26

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate
    • 433305-82-9
    • AF-399/41127314
    • F1190-0646
    • STK888304
    • [4-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate
    • AKOS002163824
    • 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate
    • (E)-4-bromo-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate
    • 2-Furancarboxylic acid, 4-bromo-2-[1-oxo-3-(2-thienyl)-2-propen-1-yl]phenyl ester
    • Inchi: 1S/C18H11BrO4S/c19-12-5-8-16(23-18(21)17-4-1-9-22-17)14(11-12)15(20)7-6-13-3-2-10-24-13/h1-11H/b7-6+
    • InChI Key: VOEIJODYSCHTGT-VOTSOKGWSA-N
    • SMILES: BrC1=CC=C(C(C(/C=C/C2=CC=CS2)=O)=C1)OC(C1=CC=CO1)=O

Computed Properties

  • Exact Mass: 401.95614g/mol
  • Monoisotopic Mass: 401.95614g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 84.8Ų

Experimental Properties

  • Density: 1.540±0.06 g/cm3(Predicted)
  • Boiling Point: 574.3±50.0 °C(Predicted)

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate Pricemore >>

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Additional information on 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate

4-Bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl Furan-2-carboxylate

The compound with CAS No. 433305-82-9, known as 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which combines a bromophenyl group, a thiophene moiety, and a furan carboxylate unit, all connected through an enoyl linkage. The (2E)-configuration of the enoyl group adds to the compound's stereochemical complexity and functional diversity.

Recent studies have highlighted the importance of such compounds in drug discovery and material science. The presence of the thiophene ring introduces electronic properties that can enhance the molecule's reactivity and stability. Additionally, the furan carboxylate group provides a versatile platform for further functionalization, enabling the creation of bioactive derivatives or advanced materials with tailored properties. Researchers have explored the use of similar compounds in designing novel pharmaceutical agents targeting specific biological pathways, such as kinase inhibitors or anti-inflammatory drugs.

The synthesis of 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate involves a multi-step process that typically includes coupling reactions, oxidation steps, and stereochemical control to achieve the desired configuration. Advanced techniques such as microwave-assisted synthesis or catalytic methods have been employed to optimize the reaction conditions, ensuring high yields and purity. The compound's structure has been validated through various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, its ability to modulate cellular signaling pathways makes it a valuable lead compound for drug development. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in cancer progression. Furthermore, its electronic properties make it a candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) or photovoltaic materials.

Recent advancements in computational chemistry have also provided deeper insights into the compound's behavior at the molecular level. Quantum mechanical calculations have revealed its electronic structure and reactivity patterns, which are critical for understanding its interactions with biological systems or other molecules in material applications. These findings underscore the importance of interdisciplinary approaches in advancing our knowledge of such complex molecules.

In conclusion, 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate represents a fascinating example of how modern chemical synthesis and research can lead to innovative compounds with diverse applications. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of scientific exploration in chemistry and related disciplines.

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